[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate
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Overview
Description
[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE is an organic phosphonate compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE typically involves the reaction of a dioxolane derivative with a phosphonate precursor. The reaction conditions often include the use of a base to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological pathways.
Medicine: Potential applications include the development of pharmaceuticals and as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- [(4R)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE
- 2,2-DIMETHYL-1,3-DIOXOLANE-4-METHANOL
- HEX-5-ENYLPHOSPHONIC ACID
Uniqueness
[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHYL HYDROGEN HEX-5-ENYLPHOSPHONATE is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a phosphonate group. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H23O5P |
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Molecular Weight |
278.28 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy-hex-5-enylphosphinic acid |
InChI |
InChI=1S/C12H23O5P/c1-4-5-6-7-8-18(13,14)16-10-11-9-15-12(2,3)17-11/h4,11H,1,5-10H2,2-3H3,(H,13,14)/t11-/m1/s1 |
InChI Key |
BUTLRPVAJSANIT-LLVKDONJSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)COP(=O)(CCCCC=C)O)C |
Canonical SMILES |
CC1(OCC(O1)COP(=O)(CCCCC=C)O)C |
Origin of Product |
United States |
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